Remacemide

Description

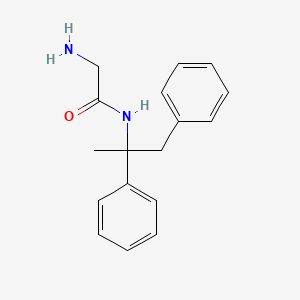

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGASDXSLKIKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048250, DTXSID601030460 | |

| Record name | Remacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128298-28-2, 118754-12-4, 118754-14-6 | |

| Record name | Remacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remacemide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REMACEMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REMACEMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Remacemide

Primary Receptor and Ion Channel Interactions

Remacemide (B146498) and its active metabolite interact with key ion channels involved in neuronal excitability, contributing to its potential therapeutic effects. These interactions primarily involve NMDA receptors and voltage-gated sodium channels. nih.gov

N-methyl-D-aspartate (NMDA) Receptor Antagonism

This compound is characterized as a non-competitive, low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov This antagonism is a key component of its mechanism of action, although its affinity for the receptor is considered weak. nih.gov The primary active metabolite of this compound, however, exhibits a moderate affinity for the NMDA receptor. nih.gov

The antagonistic action of this compound and its metabolite on the NMDA receptor is, in part, due to their interaction with the ionic channel of the receptor complex. This is a form of non-competitive antagonism where the binding site is within the ion channel itself, rather than competing with the agonist binding site. patsnap.comwikipedia.org This mechanism is characteristic of open channel blockers, which require the receptor to be activated by an agonist before they can access their binding site within the pore. nih.govwikipedia.org

Research on the active metabolite, desglycinyl-remacemide, suggests that its antagonistic effect on the NMDA receptor complex likely occurs through non-competitive inhibition at the phencyclidine (PCP) site within the ion channel. nih.gov The block by the S(+)-des-glycine analog of this compound is strongly use- and voltage-dependent and can be occluded by Mg++, which is indicative of an open channel mechanism. nih.gov

In addition to direct channel blockade, this compound also exhibits interactions with allosteric modulatory sites on the NMDA receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and in doing so, they can alter the receptor's response to the agonist. mdpi.com

Studies have shown that the block of NMDA-evoked currents by R(+)-remacemide is only partially voltage-dependent, suggesting a dual mechanism that includes both channel blocking and non-channel blocking (allosteric) actions. nih.gov Further evidence for an allosteric mechanism comes from nonequilibrium [3H]dizocilpine binding studies, where R(+)-remacemide was observed to slow the dissociation of the radioligand, a characteristic of allosteric modulation. nih.gov

Voltage-Gated Sodium Channel Blockade

Both this compound and its active desglycinyl metabolite have been shown to interact with and block voltage-dependent neuronal sodium channels. nih.govnih.gov This action is thought to contribute significantly to their anticonvulsant effects. nih.govnih.gov The blockade of these channels reduces the influx of sodium ions, which in turn inhibits the repetitive firing of action potentials that is characteristic of seizure activity. jove.com

Studies on rat cortical synaptosomes have demonstrated that this compound and desglycinyl-remacemide reduce veratridine-stimulated Na+ influx, providing evidence for their inhibitory action on voltage-gated sodium channels. nih.gov The limitation of sustained high-frequency repetitive firing of sodium-dependent action potentials by both this compound and its metabolite further supports this mechanism. nih.gov This effect on voltage-sensitive sodium currents is a key aspect of their pharmacological profile. nih.gov

Role of Active Metabolites in Mechanistic Activity

The pharmacological effects of this compound are largely attributed to its active metabolites, which are formed following its administration. nih.govnih.gov These metabolites often exhibit greater potency at the target receptors compared to the parent compound.

Desglycinyl-Remacemide (DGR / FPL 12495) as the Primary Active Metabolite

The principal and most active metabolite of this compound is Desglycinyl-Remacemide, also known as DGR or FPL 12495. nih.govnih.gov This metabolite is considered to be responsible for the majority of the anticonvulsant activity observed after the administration of this compound. nih.gov It is a more potent NMDA receptor antagonist and sodium channel blocker than this compound itself. nih.govnih.gov

Research has shown that Desglycinyl-Remacemide is significantly more potent in limiting sustained high-frequency repetitive firing of sodium-dependent action potentials and in reducing neuronal responses to NMDA. nih.gov The anticonvulsant effects of this compound are likely mediated by this active metabolite, as this compound itself is not sufficiently potent at either the sodium channel or the NMDA receptor to attenuate epileptiform activity in certain models. nih.gov

The following table summarizes the comparative inhibitory concentrations (IC50) of this compound and its active metabolite, Desglycinyl-Remacemide, on voltage-gated sodium channels.

| Compound | Action | IC50 (µM) |

|---|---|---|

| This compound | Reduction of veratridine-stimulated Na+ influx | 160.6 |

| Desglycinyl-Remacemide (FPL 12495) | Reduction of veratridine-stimulated Na+ influx | 85.1 |

The following interactive table details the IC50 values for the limitation of sustained high-frequency repetitive firing (SRF) of sodium-dependent action potentials.

| Compound | Action | IC50 (µM) |

|---|---|---|

| This compound | Limitation of SRF | 7.9 |

| Desglycinyl-Remacemide (FPL 12495) | Limitation of SRF | 1.2 |

The following table presents the IC50 values for the inhibition of NMDA-evoked currents.

| Compound | Action | IC50 (µM) at -60 mV |

|---|---|---|

| (+/-)-Remacemide | Inhibition of NMDA-evoked current | - |

| R(+)-Remacemide | Inhibition of NMDA-evoked current | 67 |

| S(-)-Remacemide | Inhibition of NMDA-evoked current | 75 |

| S(+)-Desglycinyl-Remacemide | Inhibition of NMDA-evoked current | 0.7 |

| R(-)-Desglycinyl-Remacemide | Inhibition of NMDA-evoked current | 4 |

Enhanced Potency at NMDA Receptors

This compound itself is characterized as a low-affinity, non-competitive antagonist of the NMDA receptor. nih.gov It is its active des-glycine metabolite, also known as AR-R 12495 AR or FPL 12495, that demonstrates significantly greater potency at the NMDA receptor. nih.govnih.gov This metabolite acts as a potent and selective channel-blocking NMDA receptor antagonist. nih.gov

Studies have shown that while this compound has a modest affinity for the NMDA receptor, its des-glycinated metabolite binds with higher affinity, suggesting that this compound may function as a prodrug, delivering the more active compound to the central nervous system. The blocking action of the des-glycine metabolite is both use- and voltage-dependent, indicating it operates through an open channel mechanism. In contrast, the parent compound, this compound, exhibits a blocking mechanism that is only partially voltage-dependent, suggesting it may involve both channel blocking and allosteric (non-channel blocking) actions.

Table 1: Potency of this compound and its Des-glycine Metabolite at NMDA Receptors

| Compound | IC50 (µM) for NMDA-evoked current inhibition |

|---|---|

| R(+)-Remacemide | 67 |

| S(-)-Remacemide | 75 |

| S(+)-des-glycine this compound | 0.7 |

| R(-)-des-glycine this compound | 4 |

Contribution to Sodium Channel Blockade

Research investigating the effects of this compound and its metabolite on veratridine-induced sodium influx in rat cortical synaptosomes has demonstrated their ability to inhibit this process. The des-glycine metabolite was found to be more potent than the parent compound in this regard. This inhibitory action on voltage-gated sodium channels is believed to contribute, at least in part, to the antiepileptic effects of these compounds.

Table 2: Inhibition of Veratridine-Stimulated Sodium Influx

| Compound | IC50 (µM) |

|---|---|

| This compound | 160.6 |

| Desglycinyl-remacemide | 85.1 |

Exploration of Other Identified Metabolites

Beyond the principal des-glycine metabolite, other metabolites of this compound have been identified and evaluated for their pharmacological activity. These include FPL 15053 (the N-hydroxy-desglycinate) and the p-hydroxy-desglycinates FPL 14331 and FPL 14465. nih.gov

Studies have shown that these metabolites also exhibit efficacy in in vivo tests. FPL 15053 demonstrated modest activity in various assays. The p-hydroxy-desglycinates, FPL 14331 and FPL 14465, showed in vivo activity in the maximal electroshock (MES) test. Furthermore, FPL 14331 was found to be active in the MK801 binding assay, indicating an interaction with the NMDA receptor complex. nih.gov

Influence on Neurotransmitter Systems and Enzyme Activities

The intricate actions of this compound and its metabolites extend to the modulation of neurotransmitter systems and the activity of enzymes involved in glutamate (B1630785) homeostasis.

Modulation of Glutamate Release

The desglycinyl metabolite of this compound, FPL 12495AA, has been shown to modulate the release of glutamate from cortical slices. Specifically, it significantly inhibits both veratridine- and potassium-stimulated release of this excitatory amino acid. This reduction in glutamate release is likely a consequence of its NMDA receptor blockade. By inhibiting the release of glutamate, FPL 12495AA can dampen excessive excitatory neurotransmission, a key factor in excitotoxicity and seizure activity.

Interaction with Glutamate Homeostasis Enzymes

There is no direct scientific evidence to indicate that this compound or its metabolites interact with glutamate homeostasis enzymes such as glutamate dehydrogenase. The principal neuroprotective and anticonvulsant effects of this compound are attributed to its direct actions on NMDA receptors and sodium channels, rather than an influence on the enzymatic regulation of glutamate levels.

Lack of Interaction with GABAergic or Adenosine (B11128) Receptors in vitro

Extensive in vitro studies have been conducted to characterize the receptor binding profile of this compound and elucidate its molecular mechanisms of action. A key finding from these investigations is the compound's notable lack of significant interaction with either the γ-aminobutyric acid (GABA)ergic or adenosine receptor systems.

Research has demonstrated that this compound does not exhibit potent binding to a range of critical neurotransmitter receptors in the central nervous system. Specifically, in vitro assays have shown that this compound fails to display significant affinity for gamma-aminobutyric acid A (GABA-A) receptors. nih.gov This lack of direct interaction with the primary inhibitory neurotransmitter system in the brain distinguishes this compound's mechanism from that of many other anticonvulsant agents that act by enhancing GABAergic transmission.

Similarly, studies have indicated that this compound does not interact with adenosine A1 receptors. nih.gov Further investigation into its effects on the adenosine system revealed that this compound is also inactive against adenosine uptake mechanisms in vitro. nih.gov This indicates that the therapeutic effects of this compound are not mediated through the modulation of adenosinergic signaling pathways, which are known to play a role in neurotransmission and seizure modulation.

The selectivity of this compound's pharmacological profile is further highlighted by its lack of potent binding to several other receptor types, including L-glutamate, benzodiazepine (B76468), and muscarinic receptors in in vitro settings. nih.gov This specificity underscores that the primary molecular targets of this compound are the NMDA receptor channel and voltage-gated sodium channels, rather than the GABAergic or adenosinergic systems.

Interactive Data Table: In Vitro Receptor Binding Profile of this compound

| Receptor/Target | Interaction Observed | Source |

| Gamma-aminobutyric acid A (GABA-A) Receptor | No potent binding | nih.gov |

| Adenosine A1 Receptor | No potent binding | nih.gov |

| Adenosine Uptake Mechanisms | Inactive | nih.gov |

| L-glutamate Receptor | No potent binding | nih.gov |

| Benzodiazepine Receptor | No potent binding | nih.gov |

| Muscarinic Receptor | No potent binding | nih.gov |

Preclinical Pharmacokinetics and Pharmacodynamics of Remacemide and Its Metabolites

Absorption and Distribution in Animal Models

Studies in animal models, primarily rats, have demonstrated that remacemide (B146498) is readily absorbed and distributed. Following administration, the compound and its metabolites can be detected in various tissues, with a particular focus on the central nervous system due to its intended therapeutic effects.

Research in rats has shown that both this compound and its active metabolite, desglycinyl-remacemide, achieve significant concentrations in the brain. nih.gov Following intracarotid injection of radiolabeled this compound in rats, analysis of brain extracts revealed that the majority of the radioactivity was present as the parent compound (97.8 ± 0.2%), with a smaller fraction as desglycinyl-remacemide (1.9 ± 0.2%). nih.gov This indicates that this compound can cross into the brain and subsequently undergoes biotransformation to its active metabolite within the central nervous system or at the blood-brain barrier. nih.gov Further studies in mice have also confirmed the presence of both this compound and desglycinyl-remacemide in the brain following administration. nih.gov

Table 1: Brain Uptake Indices of this compound and its Metabolite in Rats

| Compound | Brain Uptake Index (BUI) |

|---|---|

| This compound | 51% |

| Desglycinyl-Remacemide | 130% |

Data from a study in rats. nih.gov

The ability of this compound and its active metabolite to exert their effects on the central nervous system is contingent upon their capacity to cross the blood-brain barrier (BBB). Studies indicate that this compound enters the brain primarily through passive diffusion. nih.gov The brain uptake index (BUI) for this compound in rats was determined to be 51%, while its pharmacologically active metabolite, desglycinyl-remacemide, exhibited an even higher BUI of 130%. nih.gov Experiments using a mixture of tritium- and carbon-14-labeled this compound hydrochloride confirmed that the parent compound enters the brain intact. nih.gov The ratio of the two isotopes in the brain was equivalent to that in the injection mixture, suggesting that the initial passage across the BBB is as this compound itself. nih.gov

Metabolism and Biotransformation Pathways in Preclinical Species

The metabolism of this compound is a critical aspect of its pharmacological profile, leading to the formation of its primary active metabolite. This biotransformation is influenced by hepatic enzyme systems.

The principal metabolic pathway for this compound is desglycination, which involves the removal of the glycine (B1666218) moiety to form the active metabolite, desglycinyl-remacemide. nih.govnih.gov This conversion is believed to be essential for the compound's neuroprotective and anticonvulsant activities. nih.govnih.gov In vitro studies using rat whole-brain homogenates have demonstrated that this compound is hydrolyzed to desglycinyl-remacemide, indicating that this biotransformation can occur within the brain itself or at the blood-brain barrier. nih.gov The neuroprotective effects observed in cultured rat cortical neurons are attributed to desglycinyl-remacemide, as the parent compound did not exhibit the same level of activity. nih.gov

The metabolism of this compound and its active metabolite is significantly influenced by the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov Pre-treatment of mice with phenobarbital (B1680315), a known inducer of CYP450 enzymes, led to a significant increase in CYP450 content and activity in the liver. nih.gov This induction was associated with a reduction in the brain concentrations of both this compound and desglycinyl-remacemide. nih.gov Pharmacokinetic analysis suggested that desglycinyl-remacemide is more susceptible to CYP450 induction than the parent compound. nih.gov

Studies in male Sprague-Dawley rats have shown that repeated administration of this compound leads to changes consistent with hepatic enzyme induction. nih.gov Specifically, this compound treatment resulted in a pattern of induction similar to that of phenobarbitone, with marked increases in the activity of CYP2B and CYP3A1/2 markers. nih.gov

Table 2: Effect of this compound on Hepatic Cytochrome P450-Dependent Activities in Rats

| Enzyme Activity Marker | Fold Induction |

|---|---|

| Ethoxycoumarin O-deethylation | ~2-fold |

| Pentoxyresorufin O-depentylase (CYP2B) | ~100-fold |

| 16β-hydroxytestosterone production (CYP2B) | ~20-fold |

Data from male Sprague-Dawley rats treated with this compound. nih.gov

Structure-Activity Relationships (SAR) and Stereoselectivity in Preclinical Pharmacology

The biological activity of chiral drugs can vary significantly between enantiomers due to their different spatial arrangements, which influences their interaction with chiral biological systems like enzymes and receptors. nih.govpatsnap.com In the case of this compound, both the parent compound and its primary active des-glycinated metabolite are chiral, and their enantiomers exhibit distinct pharmacological profiles.

Comparative Potency of Enantiomers (R(+) and S(–) isomers)

Preclinical studies have demonstrated stereoselectivity in the pharmacological activity of this compound and its metabolites, particularly concerning their anticonvulsant effects and their action as N-methyl-D-aspartate (NMDA) receptor antagonists.

Anticonvulsant Activity:

In animal models of epilepsy, such as the maximal electroshock seizure (MES) test, the enantiomers of this compound have shown different potencies.

In Mice: The S(–) isomer of this compound (FPL 14145) was found to be more potent as an anticonvulsant than both the racemate and the R(+) isomer (FPL 14144) when administered orally. nih.gov The order of potency following intravenous administration was similar. nih.gov

In Rats: Studies in rats also indicated that the S(–) isomer was of equal anticonvulsant potency to the racemic mixture, while the R(+) isomer was approximately 54% less potent. nih.gov

The following table summarizes the comparative oral anticonvulsant potency of this compound enantiomers in the MES test in mice. nih.gov

Table 1: Oral Anticonvulsant Potency of this compound and its Stereoisomers in Mice (MES Test)

| Compound | ED₅₀ (mg/kg) |

|---|---|

| This compound (Racemate) | 58 |

| S(–) isomer (FPL 14145) | 45 |

| R(+) isomer (FPL 14144) | 79 |

NMDA Receptor Blockade:

The primary mechanism underlying the anticonvulsant and neuroprotective effects of this compound is believed to be the blockade of the NMDA receptor ion channel. nih.gov This action is primarily attributed to its active des-glycine metabolite. nih.gov

Studies investigating the inhibition of NMDA-evoked currents in cultured rat hippocampal neurons revealed significant differences in potency between the enantiomers of both this compound and its des-glycinated metabolite. nih.gov

This compound Enantiomers: The R(+) and S(–) enantiomers of this compound itself were found to be roughly equipotent in their ability to inhibit NMDA-evoked currents. nih.gov

Des-glycine Metabolite Enantiomers: In contrast, the des-glycinated metabolite showed marked stereoselectivity. The S(+) enantiomer of the metabolite was significantly more potent than the R(–) enantiomer. nih.gov

The table below presents the comparative potency of the enantiomers of this compound and its des-glycine metabolite in inhibiting NMDA-evoked currents. nih.gov

Table 2: Potency of this compound and Des-glycine Metabolite Enantiomers as NMDA Receptor Antagonists

| Compound | IC₅₀ (µM) at -60 mV |

|---|---|

| R(+)-Remacemide | 67 |

| S(–)-Remacemide | 75 |

| S(+)-des-glycine metabolite | 0.7 |

| R(–)-des-glycine metabolite | 4.0 |

These findings indicate that while the parent drug, this compound, shows little stereoselectivity in its direct action on the NMDA receptor, its metabolism leads to a des-glycinated metabolite with a pronounced difference in potency between its enantiomers. nih.gov The S(+) isomer of the metabolite is the more potent NMDA receptor antagonist. nih.gov

Preclinical Investigations of Remacemide in Disease Models

Anticonvulsant Activity in Animal Models of Epilepsy

Remacemide's efficacy has been demonstrated in a range of seizure models, from electrically and chemically induced convulsions to genetic and in vitro preparations.

The maximal electroshock seizure (MES) model is a primary screening tool for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures. mdpi.compharmacologydiscoveryservices.comuc.ptmeliordiscovery.com In this model, This compound (B146498) has consistently demonstrated potent, dose-dependent anticonvulsant activity in both mice and rats. nih.govnih.gov

Oral administration of this compound in mice yielded a median effective dose (ED50) of 33 mg/kg for protection against MES-induced seizures. nih.gov In rats, this compound and its (-)-stereoisomer were found to be effective in preventing seizures elicited by MES, with the racemate and the (-)-stereoisomer showing comparable potency. nih.gov The (+)-stereoisomer was observed to be 54% less potent. nih.gov The anticonvulsant effects of this compound in the MES model are indicative of its potential utility in treating generalized tonic-clonic convulsions. nih.gov

The pentylenetetrazol (PTZ) seizure model is often used to identify compounds effective against myoclonic and absence seizures. meliordiscovery.comnih.gov In contrast to its robust effects in the MES model, this compound has been found to be inactive against seizures induced by pentylenetetrazol. nih.gov This differential activity profile suggests a more specific mechanism of action for this compound, which may not primarily involve the GABAergic systems targeted by PTZ. meliordiscovery.com

Audiogenic seizure models, which utilize sound-sensitive strains of rodents, are valuable for studying generalized seizures. nih.govresearchgate.net this compound has demonstrated intermediate potency in protecting against audiogenic seizures. nih.gov In the Wistar AS, a genetic model of audiogenic epilepsy, this compound showed dose-dependent effects. At a dose of 20 mg/kg, it doubled the latency to wild running and tonic seizures, and at 40 mg/kg, it inhibited these seizure manifestations in the majority of the animals studied. nih.gov

Given that this compound acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, its activity in NMDA-induced seizure models is of particular interest. nih.govnih.gov Preclinical studies have confirmed that this compound exhibits intermediate potency against seizures induced by NMDA. nih.gov This finding aligns with its known mechanism of action, suggesting that its anticonvulsant effects are, at least in part, mediated through the modulation of glutamatergic neurotransmission. nih.govfrontiersin.org

The WAG/Rij rat is a well-established genetic model of absence epilepsy, characterized by the spontaneous occurrence of spike-wave discharges (SWDs). nih.govsci-hub.runih.govcore.ac.ukresearchgate.net In this model, this compound has been shown to dose-dependently reduce the expression of SWDs. nih.gov This effect was observed at doses of 20, 40, and 80 mg/kg, with the highest dose almost completely eliminating the SWDs. nih.gov These findings suggest a potential therapeutic role for this compound in the management of absence seizures.

In vitro studies using rat hippocampal slice preparations provide a controlled environment to investigate the direct effects of compounds on neuronal excitability. frontiersin.orgresearchgate.netucl.ac.uk In a model where epileptiform discharges were induced by zero Mg2+ and 4-aminopyridine, this compound itself (up to 100 µM) did not have a significant effect on burst frequency. nih.gov However, its active metabolite, desglycinyl-remacemide (DGR), did decrease burst frequency in a concentration-dependent manner, similar to the effects of carbamazepine (B1668303). nih.gov This suggests that the anticonvulsant effects of this compound observed in vivo may be largely mediated by its active metabolite, DGR. nih.gov

Neuroprotective Efficacy in Ischemia and Hypoxia Animal Models

This compound has demonstrated neuroprotective properties in various animal models of cerebral ischemia and hypoxia. These studies have been crucial in understanding its potential therapeutic applications in conditions characterized by reduced blood flow and oxygen to the brain.

In vitro studies using cortical neuron cultures have provided foundational evidence for the neuroprotective effects of this compound. When primary murine fetal cortical neurons are subjected to hypoxic conditions, such as through exposure to sodium cyanide, significant neuronal damage and dysfunction occur. Pretreatment of these cultures with neuroprotective agents can mitigate this damage. While direct studies on this compound in cyanide-induced hypoxia models are not detailed in the provided results, the methodology is established for evaluating compounds that may prevent hypoxic injury. Such studies typically assess morphological changes and neurochemical markers to quantify the extent of neuronal damage and the protective effects of the compound under investigation.

The neuroprotective effects of this compound have been assessed in established models of cerebral ischemia, including the four-vessel occlusion model in rats and focal ischemia in cats. nih.govcreative-biolabs.com

In a study involving permanent middle cerebral artery occlusion in anesthetized cats, an infusion of this compound hydrochloride significantly reduced the volume of ischemic damage. nih.gov The volume of damage in this compound-treated cats was substantially lower than in vehicle-treated cats, demonstrating a significant neuroprotective effect in this model of focal ischemia. nih.gov

The four-vessel occlusion model in rats is a widely used method to induce transient global cerebral ischemia, mimicking conditions like cardiac arrest. creative-biolabs.com This model allows for the investigation of delayed neuronal cell death and the evaluation of neuroprotective agents. While the direct application of this compound in this specific model is not detailed in the provided search results, its proven efficacy in other ischemia models suggests its potential for investigation in this context as well.

| Animal Model | Ischemia Type | Key Finding |

| Cat | Focal Ischemia (Permanent Middle Cerebral Artery Occlusion) | Significant reduction in the volume of ischemic damage with this compound hydrochloride treatment compared to vehicle. nih.gov |

The therapeutic potential of this compound hydrochloride has been evaluated in a rat model of parasagittal fluid-percussion brain injury. nih.gov In this model, intravenous administration of this compound hydrochloride following the injury resulted in a significant reduction in post-traumatic cortical lesion volume. nih.gov This finding suggests that this compound may have a protective effect on brain tissue following traumatic injury. nih.gov

| Animal Model | Injury Type | Key Finding |

| Rat | Parasagittal Fluid-Percussion Brain Injury | Intravenous administration of this compound hydrochloride significantly reduced post-traumatic cortical lesion volume. nih.gov |

Research in Preclinical Neurodegenerative Disease Models

This compound has been investigated for its therapeutic potential in preclinical models of neurodegenerative diseases, with a particular focus on Huntington's disease.

Transgenic mouse models of Huntington's disease, such as the R6/2 and N171-82Q lines, have been instrumental in evaluating the efficacy of potential therapeutic agents. nih.govjneurosci.org These models exhibit progressive motor deficits, weight loss, and neuropathological changes that mimic the human condition. nih.govjneurosci.org

Studies in the R6/2 transgenic mouse model of Huntington's disease have shown that oral administration of this compound significantly extended survival and delayed the onset of motor deficits. nih.govjneurosci.org In addition to improved motor performance, this compound treatment also led to a delay in weight loss, cerebral atrophy, and the formation of neuronal intranuclear inclusions. nih.govjneurosci.org

When administered in combination with coenzyme Q10, this compound showed an even more pronounced therapeutic effect. nih.govjneurosci.org The combined treatment resulted in a greater extension of survival in both the R6/2 and N171-82Q mouse models compared to either compound administered alone. nih.govjneurosci.org Furthermore, magnetic resonance imaging revealed that the combined therapy significantly attenuated ventricular enlargement in vivo. nih.gov In the HD-N171-82Q transgenic mouse model, combination therapy with coenzyme Q10 transiently improved motor performance as measured by the Rotarod test. nih.gov

| Mouse Model | Treatment | Key Findings |

| R6/2 | This compound | Extended survival, delayed motor deficits, delayed weight loss, delayed cerebral atrophy, and attenuated neuronal intranuclear inclusions. nih.govjneurosci.org |

| R6/2 | This compound + Coenzyme Q10 | More efficacious in extending survival than either compound alone; significantly attenuated ventricular enlargement. nih.govjneurosci.org |

| N171-82Q | This compound + Coenzyme Q10 | Extended survival; transiently improved motor performance. nih.govjneurosci.orgnih.gov |

Huntington’s Disease Transgenic Mouse Models

Synergistic Effects with Coenzyme Q10 in Animal Studies

Preclinical research in transgenic mouse models of Huntington's disease, a neurodegenerative disorder sharing some pathological mechanisms with other neurological conditions, has explored the potential synergistic effects of this compound and coenzyme Q10. nih.gov These studies were based on the hypothesis that combining a mitochondrial cofactor (coenzyme Q10) with an NMDA receptor antagonist (this compound) could offer enhanced neuroprotection by simultaneously addressing both bioenergetic defects and excitotoxicity. nih.gov

In the R6/2 transgenic mouse model of Huntington's disease, oral administration of either coenzyme Q10 or this compound alone was found to significantly extend survival and delay the onset of motor deficits, weight loss, and cerebral atrophy. nih.gov However, the combined treatment of coenzyme Q10 and this compound demonstrated a more robust therapeutic effect than either compound administered individually. nih.govnih.gov This combination therapy resulted in a notable increase in survival in both the R6/2 and N171-82Q mouse models. nih.gov Specifically, in the R6/2 model, the increase in survival was approximately 14.5% with coenzyme Q10 alone, 15.5% with this compound alone, and a more substantial 32% with the combined treatment. nih.gov

Furthermore, the synergistic action of coenzyme Q10 and this compound was observed in the improvement of motor performance on rotarod tests throughout the lifespan of the R6/2 mice. nih.gov The combined therapy also led to a significant attenuation of body weight loss and ventricular enlargement as observed through magnetic resonance imaging (MRI). nih.govnih.gov These findings suggest a potentiation of therapeutic effects when targeting both energy metabolism and excitotoxic pathways in neurodegenerative models. nih.gov

Table 1: Effects of this compound and Coenzyme Q10 on Survival in Huntington's Disease Mouse Models

| Treatment Group | R6/2 Mouse Model Survival Increase | N171-82Q Mouse Model Survival Increase |

|---|---|---|

| Coenzyme Q10 | ~14.5% | Not Specified |

| This compound | ~15.5% | Not Specified |

Table 2: Neuropathological and Behavioral Outcomes in R6/2 Mice

| Outcome Measure | Effect of Combined Coenzyme Q10 + this compound |

|---|---|

| Motor Performance (Rotarod) | Significantly improved |

| Body Weight Loss | Significantly attenuated |

Parkinson’s Disease Rodent and Primate Models

The therapeutic potential of this compound has been investigated in established rodent and primate models of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons and subsequent overactivity of glutamatergic pathways in the basal ganglia. nih.gov

In rodent models, specifically monoamine-depleted rats, this compound hydrochloride demonstrated the ability to potentiate the effects of levodopa (B1675098), a cornerstone therapy for Parkinson's disease. nih.gov When administered with a subthreshold dose of levodopa methylester, this compound hydrochloride produced a dose-dependent increase in locomotor activity. nih.gov Furthermore, it enhanced the effects of suprathreshold doses of levodopa methylester. nih.gov Notably, unlike some other NMDA antagonists such as MK-801, this compound hydrochloride did not induce locomotor hyperactivity in normal or monoamine-depleted rats on its own, suggesting a lower potential for certain side effects. nih.gov

Studies in parkinsonian rhesus monkeys, a highly relevant primate model, further substantiated the antiparkinsonian effects of this compound. nih.gov In these models, the co-administration of this compound hydrochloride with levodopa-carbidopa resulted in a substantially better clinical outcome compared to treatment with levodopa-carbidopa alone. nih.gov Blinded clinical scoring of videotaped observations revealed that the therapeutic effects of this compound in combination with levodopa-carbidopa were sustained for at least 5 hours. nih.gov These findings underscore the potential of NMDA receptor antagonists like this compound to act as adjuncts to dopaminergic therapies in Parkinson's disease. nih.gov

Table 3: Effects of this compound Hydrochloride in a Rodent Model of Parkinson's Disease

| Animal Model | Treatment | Observed Effect |

|---|---|---|

| Monoamine-depleted rats | This compound HCl + subthreshold levodopa methylester | Dose-dependent increase in locomotor activity |

| Monoamine-depleted rats | This compound HCl + suprathreshold levodopa methylester | Potentiation of levodopa effects |

Table 4: Effects of this compound Hydrochloride in a Primate Model of Parkinson's Disease

| Animal Model | Treatment | Clinical Outcome | Duration of Effect |

|---|

Advanced Methodologies and Techniques in Remacemide Research

In Vitro Assay Development and Application

In vitro studies have been fundamental in characterizing the direct effects of Remacemide (B146498) and its active metabolites at the cellular and molecular levels. These assays provide controlled environments to investigate specific interactions without the complexities of a whole organism.

Receptor Binding Assays (e.g., [3H]MK-801 Displacement)

Receptor binding assays, particularly those involving the displacement of radiolabeled ligands like [3H]MK-801, have been extensively used to assess the affinity and binding characteristics of this compound and its metabolites to the NMDA receptor complex. This compound is characterized as a low-affinity, non-competitive NMDA receptor antagonist that binds to the ionic channel site and an allosteric modulatory site. tocris.comresearchgate.net Its desglycine metabolite, FPL 12495 (also known as ARL 12495AA), has been shown to be significantly more potent than the parent compound in displacing [3H]MK-801 binding from cerebral cortical membranes, with approximately 150-fold greater potency. researchgate.net This suggests that a substantial portion of this compound's in vivo effect may be mediated by this more potent metabolite. researchgate.netwikipedia.org Studies have indicated that while this compound displaces MK-801, the block exerted is only partially voltage-dependent, suggesting a non-channel blocking mechanism for at least some of its action. gla.ac.uk this compound has also shown slight affinity for both the glutamate (B1630785) and glycine (B1666218) binding sites on the NMDA receptor. gla.ac.uk

Cell Culture Models (e.g., Primary Neuronal and Glial Cell Cultures)

Cell culture models, including primary neuronal and glial cell cultures, have been utilized to study the effects of this compound on cellular function and viability. These models allow for the investigation of neuroprotective properties and direct cellular responses to the compound. For instance, this compound hydrochloride has demonstrated neuroprotective effects in rat cortical neuron cultures exposed to NMDA in vitro. ahajournals.org Cell culture models, particularly three-dimensional (3D) cultures, are increasingly being explored in drug discovery to better replicate the in vivo environment and improve the predictability of drug responses compared to traditional 2D cultures. labmanager.commdpi.com While the provided text specifically mentions neuronal cultures for this compound neuroprotection, the broader application of cell culture models, including glial cells, is a standard practice in neuropharmacology research.

Electrophysiological Techniques (e.g., Whole Cell Recordings, Patch Clamp, Hippocampal Slice Electrophysiology)

Electrophysiological techniques are crucial for understanding the impact of this compound on neuronal excitability and synaptic transmission. Techniques such as whole-cell recordings, patch clamp, and hippocampal slice electrophysiology have been employed. Studies using rat cortical synaptosomes and hippocampal slices have investigated the effects of this compound and its metabolite on voltage-gated sodium channels and NMDA receptors. gla.ac.uknih.govnih.gov For example, electrophysiological studies have shown that this compound and its desglycinyl metabolite reduce veratridine-stimulated Na+ influx in rat cortical synaptosomes, supporting an inhibitory action on voltage-gated Na+ channels. nih.gov Hippocampal slice electrophysiology has been used to examine the effects on afferent-evoked spinal synaptic transmission and epileptiform activity. nih.govunipg.itnih.gov While this compound itself was found to be without significant effect on zero Mg2+/4-aminopyridine-induced epileptiform burst firing in the rat hippocampal slice, its metabolite, DGR, significantly reduced this activity, suggesting that the anticonvulsant effects may be mediated by the metabolite. researchgate.netgla.ac.uk

Neurochemical Investigations (e.g., Synaptosomes, Enzyme Activity Assays)

Neurochemical investigations, often involving synaptosomes and enzyme activity assays, provide insights into the biochemical effects of this compound. Studies using rat brain synaptosomes have examined the impact of this compound and its metabolite on sodium channel activity and monoamine reuptake processes. gla.ac.uknih.gov For instance, a neurochemical study confirmed that this compound and DGR reduce voltage-gated sodium channel activity in a concentration-related manner in rat brain synaptosomes. gla.ac.uk Neurochemical analyses have also been conducted to assess the effects of this compound's metabolite on brain concentrations of neurotransmitters like GABA, glutamine, and glutamate, as well as the activity of enzymes such as GABA-transaminase (GABA-T) and glutamic acid decarboxylase (GAD). nih.gov Repeated administration of the desglycinyl metabolite in mice significantly increased GABA-T activity and decreased GAD activity. nih.gov

In Vivo Animal Model Design and Assessment

In vivo animal models are essential for evaluating the efficacy and pharmacological profile of this compound in a living system, providing a more complex and integrated context than in vitro studies. Various animal models have been utilized to assess its anticonvulsant, neuroprotective, and potential therapeutic effects in neurological disorders.

Animal models of epilepsy, such as the maximal electroshock seizure (MES) test, audiogenic seizures, and chemically induced seizures (e.g., by NMDA or pentylenetetrazol), have been widely used to evaluate this compound's anticonvulsant potency. researchgate.netnih.govnih.gov Models of cerebral ischemia and Huntington's disease have also been employed to investigate its neuroprotective properties and effects on disease progression. ahajournals.orgmedchemexpress.comoup.com The design of these studies often involves administering this compound or its metabolites to animals and then assessing various endpoints related to seizure activity, neuronal damage, or behavioral deficits. ahajournals.orgnih.govnih.govoup.com

Criteria for Evaluating Anticonvulsant Potency (e.g., ED50)

A key criterion for evaluating the anticonvulsant potency of this compound in in vivo animal models is the determination of the effective dose 50 (ED50). The ED50 represents the dose at which 50% of the animals in a study exhibit protection against seizures induced by a specific method (e.g., maximal electroshock). nih.govnih.govmdpi.com This metric allows for a quantitative comparison of the potency of different compounds or formulations. For example, in the maximal electroshock seizure test in mice, the oral ED50 values have been reported for this compound and its stereoisomers. nih.govnih.gov

Table 1: Anticonvulsant Potency (Oral ED50) in Mouse MES Test

| Compound | ED50 (mg/kg) | Reference |

| This compound | 33 | nih.gov |

| This compound | 58 | nih.gov |

| (-)-stereoisomer (FPL 14145) | 45 | nih.gov |

| (+)-stereoisomer (FPL 14144) | 79 | nih.gov |

Note: Different studies may yield slightly different ED50 values due to variations in experimental conditions.

Other criteria for evaluating anticonvulsant activity in animal models include the duration of protection against seizures and the therapeutic index (TD50/ED50), which provides an indication of the margin of safety. nih.govnih.gov this compound has shown a favorable margin of safety in some preclinical tests. nih.gov

Table 2: Therapeutic Indices in Mouse Neural Impairment Tests

| Compound | Inverted Screen (TD50/ED50) | Rotarod (TD50/ED50) | Reference |

| This compound | 17.6 | 5.6 | nih.gov |

| Phenytoin (B1677684) | 57.4 | 9.6 | nih.gov |

| Phenobarbital (B1680315) | 5.1 | 4.8 | nih.gov |

| Carbamazepine (B1668303) | 10.2 | - | nih.gov |

| Valproate | >3 | 1.9 | nih.gov |

Note: TD50 represents the toxic dose 50, the dose at which 50% of animals show signs of neural impairment.

Animal models have demonstrated that this compound is effective in various seizure models, including MES-induced seizures, and its potency can vary depending on the specific model and route of administration. researchgate.netnih.govif-pan.krakow.pl The active metabolite, FPL 12495, has also shown potency in in vivo tests, sometimes exceeding that of the parent compound. researchgate.netcapes.gov.br

Assessment of Neurological and Motor Function in Animal Models (e.g., Rotarod, Inverted Screen)

Animal models are crucial for evaluating the effects of this compound on neurological disorders and motor function. Standard behavioral tests are utilized to quantify deficits and assess potential improvements following treatment. The Rotarod test is a widely employed method to evaluate motor function and coordination in rodents. This test measures the time an animal can remain on a rotating rod, often with increasing speed, before falling off. imrpress.comconductscience.com It is used to assess motor coordination, balance, and the ability to maintain posture, and is sensitive to deficits induced by disease models or interventions. imrpress.comconductscience.com The Rotarod test is commonly used in models of conditions affecting motor coordination, such as Parkinson's, ALS, Huntington's disease, multiple sclerosis, and brain injury. ugobasile.com

Another test used to assess motor function is the inverted screen test. This test records the time the animal remains on an inverted screen before falling. imrpress.com Variables recorded typically include the latency to fall, often scored based on duration ranges. imrpress.com While fast and easy to perform with simple materials, the inverted screen test may have lower sensitivity in detecting subtle motor deficits, and results can be influenced by animal motivation and anxiety. imrpress.com

Studies in animal models of Parkinson's disease, for instance, have utilized tests like the Rotarod and inverted grid test to detect behavioral deficits. frontiersin.org However, reliably detecting motor impairments that accurately mimic human Parkinson's symptoms in mice using standard tests like the Rotarod and inverted grid test can be challenging, often requiring large doses of neurotoxins like MPTP and resulting in transient behavioral alterations. frontiersin.org Despite these challenges, studies have reported that physical activity can lead to motor function improvement in the Rotarod test in mouse models of Parkinson's disease. frontiersin.org

Pharmacokinetic-Pharmacodynamic Correlations in Animal Studies

Understanding the relationship between the pharmacokinetic profile of a drug (how it is absorbed, distributed, metabolized, and excreted) and its pharmacodynamic effects (its biochemical and physiological effects) is essential for determining appropriate dosing regimens and predicting efficacy. Pharmacokinetic-pharmacodynamic (PK/PD) modeling involves building mathematical models to describe the relationship between a pharmacokinetic parameter and a pharmacodynamic endpoint. europa.eu This approach can be considered to improve the dose optimization process and potentially reduce the number of animal studies required if a well-established PK/PD relationship exists. europa.eu

Pharmacokinetic studies in animal models provide data on systemic exposure to the drug and its metabolites, which can then be correlated with observed pharmacological effects or toxicological findings. thno.org These correlations are crucial for informing the design of nonclinical toxicity studies and determining safe starting doses for clinical trials. thno.org Pharmacokinetic parameters are typically calculated from time-concentration data obtained from individual animals, often using non-compartmental analysis. europa.eu

Studies have investigated the influence of factors such as cytochrome P450 induction on the pharmacokinetics and pharmacodynamics of this compound in animal models. researchgate.net Pre-treatment with substances like phenobarbital has been shown to significantly increase CYP450 content and activity in mouse liver, impacting this compound's metabolic profile. researchgate.net Research into other antiseizure medications in rodent models has also highlighted that distinct pharmacokinetic profiles between species and strains likely contribute to variations in drug efficacy observed in different models. nih.gov These findings underscore the importance of PK/PD correlations in interpreting preclinical efficacy data.

Synthetic Chemistry and Isotopic Labeling for Research

Synthetic chemistry plays a vital role in this compound research, particularly in the preparation of the compound and its derivatives, including isotopically labeled versions and individual enantiomers.

Synthesis of Isotopically Labeled this compound and Metabolites (e.g., ¹⁴C, ³H)

Isotopic labeling of this compound and its metabolites is a critical technique for conducting pharmacokinetic, metabolic, and distribution studies. By replacing specific atoms with their isotopes (e.g., ¹⁴C, ³H, ¹³C, ²H), researchers can track the compound's fate within biological systems using sensitive detection methods. researchgate.netmusechem.com

The synthesis of isotopically labeled this compound hydrochloride has been reported using various isotopes, including carbon-14 (B1195169), carbon-13, tritium (B154650), and deuterium (B1214612). researchgate.net For instance, the carbon-14 isotopomer can be synthesized starting from [carbonyl-¹⁴C]acetophenone. The synthetic sequence may involve condensation with 1,2-diphenylethylamine, reduction of the resulting imine, and subsequent acetylation to yield the ¹⁴C-labeled this compound hydrochloride. Tritium labeling at low specific activity can be achieved using [2-³H]glycine. researchgate.net Other deuterium and high specific activity tritium isotopomers of the drug and its active metabolite have been prepared using hydrogen isotope exchange methodologies. researchgate.net Isotopically labeled compounds serve as tracers in ADME (Absorption, Distribution, Metabolism, Excretion), pharmacokinetics, and drug metabolism studies, allowing for the determination of mass balance and the profiling of parent drug and metabolites in biological samples. researchgate.netmusechem.com

Enantiomeric Resolution Techniques (e.g., Diastereomeric Salt Formation, Fractional Crystallization)

This compound is a chiral compound, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images of each other). ardena.com Enantiomers can exhibit different pharmacokinetic properties and pharmacological effects in biological systems due to their interactions with chiral biological molecules like receptors and enzymes. ardena.com Therefore, the ability to separate racemic mixtures (equal mixtures of enantiomers) into individual enantiomers is important for research.

Enantiomeric resolution techniques are employed for this separation. A common method is chiral resolution via diastereomeric salt formation. ardena.commychemblog.comlibretexts.org This technique involves reacting the racemic mixture with a pure enantiomer of a chiral resolving agent (typically a chiral acid for a basic racemate or a chiral base for an acidic racemate) to form diastereomeric salts. ardena.commychemblog.comlibretexts.org Diastereomers have different physical properties, such as solubility and melting point, which allows them to be separated by physical methods like fractional crystallization. ardena.commychemblog.comlibretexts.orglibretexts.org Once the diastereomeric salts are separated, the pure enantiomers of the original compound can be recovered by treatment with an acid or base. libretexts.org

For this compound, the synthesis of R-¹²C/S-¹⁴C and S-¹²C/R-¹⁴C pseudoracemic drugs has involved a synthesis incorporating the resolution of a ¹⁴C-labeled amine intermediate through fractional crystallization of the dibenzoyltartrate salts. researchgate.net This demonstrates the application of diastereomeric salt formation and fractional crystallization in obtaining enantiomerically enriched or pure forms of this compound intermediates.

Analytical Characterization of Labeled Compounds (e.g., Radio-HPLC, High-Resolution Mass Spectrometry)

Analytical techniques are essential for characterizing the purity, identity, and concentration of labeled this compound and its metabolites in various matrices. Radio-HPLC (High-Performance Liquid Chromatography coupled with radio detection) is a standard technique for the analysis of radiolabeled compounds. nih.govquotientsciences.com It allows for the separation of the labeled parent compound from its labeled metabolites and impurities, with the radioactivity of each eluting component being detected.

High-Resolution Mass Spectrometry (HRMS) is another powerful tool used in the characterization of labeled compounds and the identification of metabolites. thermofisher.comnih.gov HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of a compound and identifying metabolites based on their mass shifts compared to the parent drug. thermofisher.comnih.gov When combined with chromatographic separation techniques like HPLC or UPLC (Ultra-Performance Liquid Chromatography), HRMS (LC-HRMS or UPLC-HRMS) allows for the separation and sensitive detection of labeled compounds and their transformation products in complex biological samples. thermofisher.comnih.govresearchgate.net The use of very high resolution data and fine isotopic structures in HRMS can aid in the detection and identification of ¹⁴C-containing compounds, even in the presence of background noise. thermofisher.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting ions and analyzing the resulting product ions. nih.govspectroscopyonline.com

The combination of radio-HPLC and HRMS is particularly valuable in metabolism studies, where radio-HPLC can provide a profile of radioactive components, and HRMS can be used to identify the structures of these components, including labeled metabolites.

Comparative Preclinical Pharmacology and Future Research Trajectories for Remacemide

Comparative Analysis with Other NMDA Receptor Antagonists in Preclinical Settings (e.g., Dizocilpine (B47880)/MK-801, Phencyclidine)

Remacemide's interaction with the N-methyl-D-aspartate (NMDA) receptor is characterized by its nature as a low-affinity, non-competitive antagonist. This property is significant when comparing it to other NMDA receptor antagonists like dizocilpine (MK-801) and phencyclidine (PCP), which are high-affinity antagonists. The lower affinity of This compound (B146498) is thought to contribute to a more favorable side-effect profile, avoiding the behavioral and neuropathological effects often observed with high-affinity antagonists.

In preclinical models, this compound has demonstrated an intermediate potency against N-methyl-D-aspartate-induced seizures. While direct comparative studies on efficacy in seizure models are not extensively detailed in the provided results, the differentiation in binding affinity is a key pharmacological distinction. High-affinity antagonists like MK-801 and PCP, while potent, have their therapeutic potential limited by psychotomimetic and other adverse effects, which are less of a concern with this compound due to its distinct receptor interaction kinetics.

Comparative Effects with Other Sodium Channel Blockers in Animal Models (e.g., Carbamazepine (B1668303), Phenytoin (B1677684), Phenobarbital (B1680315), Valproate)

This compound's efficacy as an anticonvulsant has been extensively evaluated in preclinical animal models, particularly the maximal electroshock seizure (MES) model, which is indicative of efficacy against generalized tonic-clonic seizures. In these models, this compound has been compared with established sodium channel-blocking antiepileptic drugs.

In a study using the MES model in mice, the oral efficacy of this compound was compared to several reference compounds. The results, as indicated by the ED50 values (the dose required to produce a therapeutic effect in 50% of the population), are summarized in the table below.

Oral Efficacy of Anticonvulsants in the Mouse MES Model

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 33 |

| Phenytoin | 11 |

| Phenobarbital | 20 |

| Carbamazepine | 13 |

| Valproate | 631 |

The duration of protection offered by this compound was found to be longer than that of carbamazepine or valproate, but shorter than phenytoin or phenobarbital. In terms of neurotoxicity, this compound and its enantiomers showed more favorable therapeutic indices than phenobarbital and valproate, but less favorable indices than phenytoin and carbamazepine in rats.

The therapeutic index (TI), a measure of a drug's safety, is calculated as the ratio of the toxic dose to the therapeutic dose. The following table presents the therapeutic indices for this compound and reference compounds based on neural impairment tests in mice.

Therapeutic Indices of Anticonvulsants in Mice

| Compound | Inverted Screen (TD50/ED50) | Rotorod (TD50/ED50) |

|---|---|---|

| This compound | 17.6 | 5.6 |

| Phenytoin | 57.4 | 9.6 |

| Phenobarbital | 5.1 | 4.8 |

| Carbamazepine | 10.2 | - |

| Valproate | >3 | 1.9 |

Research into Potential for Adjunctive Preclinical Therapies

Preclinical evidence has suggested the utility of this compound in adjunctive therapeutic strategies for neurological disorders beyond epilepsy. For instance, preclinical studies indicating that glutamate (B1630785) antagonists could ameliorate motor fluctuations in Parkinson's disease (PD) provided the rationale for clinical trials of this compound as an adjunct to levodopa (B1675098) therapy. These preclinical findings were consistent with observations in non-human primate models of PD, where this compound showed promise in managing parkinsonian signs and symptoms.

In the context of epilepsy, the dual mechanism of action of this compound as both an NMDA receptor antagonist and a sodium channel blocker makes it a candidate for adjunctive therapy in patients with refractory epilepsy. The concept is that combining drugs with different mechanisms of action can lead to better seizure control. Preclinical models of refractory epilepsy would be instrumental in exploring the synergistic potential of this compound with other antiepileptic drugs.

Unresolved Questions and Future Directions in Preclinical this compound Research

Despite the existing body of preclinical research on this compound, several questions remain unanswered, pointing to avenues for future investigation.

Deeper Elucidation of Mechanistic Nuances Beyond Primary Targets

While this compound's primary mechanisms of action are identified as low-affinity NMDA receptor antagonism and sodium channel blockade, a more profound understanding of its molecular interactions is needed. In vitro studies have shown that this compound is inactive against gamma-aminobutyrate (B1235393) (GABA) or benzodiazepine (B76468) receptors and adenosine (B11128) uptake mechanisms. However, the full spectrum of its pharmacological activity may not be completely understood. Future research should aim to uncover any secondary or tertiary targets that may contribute to its therapeutic or side-effect profile. This could involve broader receptor screening panels and investigation into its effects on intracellular signaling pathways.

Exploration of Untapped Preclinical Therapeutic Avenues

The neuroprotective properties of this compound, suggested by its mechanisms of action, warrant further exploration in a wider range of preclinical models of neurodegeneration. Conditions associated with glutamate-mediated neurotoxicity are promising areas for future this compound research. Preclinical studies could investigate its potential in models of ischemic stroke, traumatic brain injury, and other neurodegenerative diseases not yet extensively studied. Furthermore, its potential role in managing non-motor symptoms of Parkinson's disease or in other movement disorders could be a fruitful area of investigation, building upon the initial preclinical signals.

Q & A

Basic: What are the primary pharmacological targets of remacemide, and how do these inform experimental design in preclinical models?

This compound is a non-competitive NMDA receptor antagonist with additional sodium channel modulation properties . Preclinical studies often focus on its neuroprotective effects in models of excitotoxicity, such as epilepsy or neurodegenerative diseases. For experimental design, researchers should prioritize dose ranges validated in prior studies (e.g., 20–50 mg/kg/day in rhesus monkeys for cognitive assessments or 30–120 mg/kg in transgenic Huntington’s disease mice ). Methodologically, pairing behavioral assays (e.g., Delayed Matching-to-Sample tests for memory ) with biomarkers of NMDA receptor activity (e.g., glutamate levels, receptor binding assays) ensures mechanistic clarity.

Basic: What are the established methodologies for assessing this compound’s efficacy in epilepsy models, and how do clinical trial outcomes compare?

In epilepsy research, this compound is evaluated using randomized controlled trials (RCTs) with seizure frequency reduction as the primary endpoint. The Cochrane review highlights a 50% responder rate (RR = 1.59, 95% CI 0.91–2.79) for doses ≥800 mg/day in humans, though withdrawal rates due to adverse effects (e.g., dizziness, RR = 3.08 ) limit clinical utility. Preclinically, the rhesus monkey model employs chronic dosing (e.g., 20–50 mg/kg/day) with task-specific behavioral deficits (e.g., impaired Incremental Repeated Acquisition ). Researchers must reconcile species-specific pharmacokinetics: rodent models may overestimate efficacy due to metabolic differences.

Advanced: How can contradictory findings on this compound’s cognitive effects be resolved across species and dosing regimens?

High-dose this compound (50 mg/kg/day) in rhesus monkeys caused severe learning deficits, while lower doses (20 mg/kg/day) and MK-801 (an NMDA antagonist) showed no such effects . In contrast, Huntington’s disease mice exhibited improved survival and motor function at similar doses . To resolve contradictions:

- Dose-response analysis : Use narrower dose intervals to identify thresholds for toxicity vs. efficacy.

- Task specificity : Distinguish between motor, memory, and motivation assays (e.g., Progressive Ratio vs. Conditioned Position Responding ).

- Temporal factors : Administer drugs post-behavioral testing to isolate chronic effects from acute interference .

Meta-analyses of interspecies pharmacokinetic data are critical to adjust dosing for translational relevance.

Advanced: What experimental designs address this compound’s limited clinical efficacy despite preclinical promise?

The disparity between preclinical success (e.g., 32% survival increase in Huntington’s mice ) and modest clinical outcomes (e.g., no cognition/QoL data in epilepsy trials ) suggests flaws in translational models. Advanced approaches include:

- Combination therapy : Co-administration with mitochondrial cofactors (e.g., Coenzyme Q10) to enhance neuroprotection .

- Longitudinal cognitive assessments : Implement standardized batteries (e.g., NIH Toolbox) in clinical trials to capture subtle effects.

- Biomarker-driven stratification : Use genetic or imaging biomarkers (e.g., NMDA receptor density via PET) to identify responsive subpopulations .

Advanced: How should researchers design studies to evaluate this compound’s neuroprotective mechanisms without confounding acute vs. chronic effects?

The rhesus monkey study administered this compound post-behavioral testing to avoid acute drug interference. For mechanistic studies:

- Time-course experiments : Compare acute (single-dose) vs. chronic (≥4 weeks) administration on NMDA receptor binding and downstream pathways (e.g., BDNF, caspase-3).

- Control for motor confounders : Use tasks with minimal motor demands (e.g., visual discrimination) to isolate cognitive effects.

- Pharmacodynamic modeling : Link plasma concentrations to receptor occupancy using autoradiography or CSF sampling .

Basic: What are the ethical and methodological considerations for chronic this compound exposure in developmental studies?

Developmental toxicity studies in non-human primates revealed irreversible learning deficits at high doses. Key considerations:

- Dose justification : Use the lowest effective dose based on prior pharmacokinetic data.

- Behavioral endpoints : Prioritize non-invasive tasks (e.g., match-to-sample tests) over aversive stimuli.

- Ethical oversight : Include independent monitoring boards to review withdrawal criteria (e.g., >20% weight loss or task refusal).

Advanced: What statistical approaches mitigate variability in this compound’s dose-response relationships?

The Cochrane review noted heterogeneity in clinical trial responses. Advanced methods:

- Bayesian hierarchical models : Account for inter-study variability in meta-analyses.

- Covariate adjustment : Control for baseline seizure frequency, age, and comedications in RCTs.

- Non-linear regression : Fit Emax models to identify ceiling effects (e.g., efficacy plateau at 800 mg/day ).

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.